

Technical Source & Synthesis Guide: 4-Fluoro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-fluoro-3-methyl-1H-indole

CAS No.: 1011484-22-2

Cat. No.: B2866628

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CAS: 1011484-22-2 | Molecular Formula: C₉H₈FN₁[1][2]

Part 1: Executive Summary & Strategic Context

4-Fluoro-3-methyl-1H-indole is a high-value pharmacophore used primarily in the development of CNS-active agents (serotonin/melatonin receptor modulators) and kinase inhibitors.[2] Its structural significance lies in the 4-fluoro substitution, which exerts a profound electronic effect on the indole ring (lowering the pKa of the N-H) and blocks metabolic hydroxylation at the 4-position, a common clearance pathway for indole-based drugs.[2] The 3-methyl group adds lipophilicity and steric bulk, preventing oxidation at the reactive C3 position (a "soft spot" in metabolic stability).[2]

For drug development professionals, sourcing this compound presents a specific challenge: while the parent 4-fluoroindole is a commodity chemical, the 3-methyl derivative is often a "make-to-order" specialty item.[2] This guide outlines the supply landscape, validates synthesis routes to ensure purity, and provides quality control protocols.

Part 2: Commercial Supply Chain Analysis[2]

Procurement of **4-fluoro-3-methyl-1H-indole** requires a tiered strategy. Unlike commodity reagents (e.g., Toluene), this compound is often synthesized on-demand or held in low stock by specialized CROs.[2]

Tier 1: Validated Commercial Sources (Stock & Rapid Synthesis)

These suppliers have demonstrated historical batches or verified catalogs for CAS 1011484-22-2.[2]

Supplier Category	Primary Vendors	Availability Model	Risk Profile
Global Catalog	BLD Pharm	Stock (mg to g scale)	Low.[2] High reliability for small-scale R&D. [2]
Building Block Specialist	Enamine	Stock / 2-week lead	Low.[2] Excellent internal QC data.
Custom Synthesis	ChemScene	Make-to-Order	Medium.[2][3] Requires lead time but scalable to kg.[2]
Regional Aggregators	Fluorochem (UK)	Stock (Variable)	Low.[2] Good for EU-based logistics.[2][4]

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Procurement Advisory: Always request a specific Regioisomer Analysis (1H-19F HOESY or NOESY NMR) from the supplier.[2] The primary synthetic risk is contamination with the 6-fluoro isomer, which is difficult to separate by standard HPLC.[2]

Part 3: Technical Deep Dive – Synthesis & Causality[2]

To ensure scientific integrity, one must understand how the supplier makes the compound to predict potential impurities.[2] There are two primary routes: the Fischer Indole Synthesis (economical but risky) and the C3-Functionalization Route (expensive but pure).[2]

Route A: The Fischer Indole Challenge (The "Regioisomer Trap")

The most common industrial route reacts (2-fluorophenyl)hydrazine with propionaldehyde.[2]

- The Mechanism: Acid-catalyzed cyclization.[2]
- The Flaw: The hydrazone intermediate has two non-equivalent ortho positions for the [3,3]-sigmatropic rearrangement.[2] Cyclization can occur at the carbon ortho to the fluorine (yielding 4-fluoro) or the carbon para to the fluorine (yielding 6-fluoro).[2]
- Result: A mixture of 4-fluoro-3-methylindole and 6-fluoro-3-methylindole.[2] Separation requires high-efficiency column chromatography.[2]

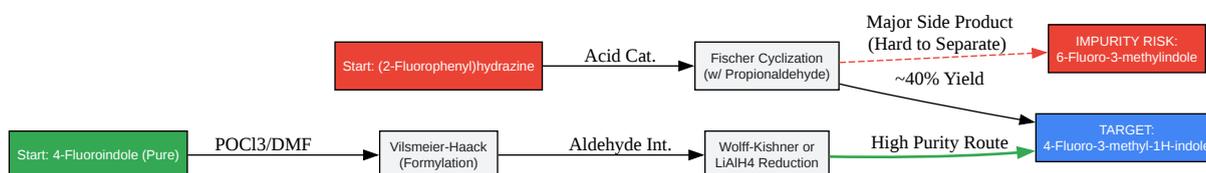
Route B: C3-Formylation/Reduction (The "High-Fidelity" Route)

This is the preferred route for pharmaceutical-grade material.[2]

- Starting Material: Pure 4-Fluoroindole (CAS 387-43-9) – commercially abundant and isomerically pure.[2]
- Step 1 (Vilsmeier-Haack): Reaction with POCl₃/DMF to form 4-fluoro-1H-indole-3-carbaldehyde.[2]
- Step 2 (Reduction): Reduction of the aldehyde to the methyl group (e.g., NaBH₄/Tos-NH-NH₂ or LiAlH₄).[2]
- Advantage: Zero risk of 6-fluoro isomer contamination because the starting material is already fixed as the 4-fluoro isomer.[2]

Visualizing the Synthetic Logic

The following diagram illustrates the decision tree and chemical pathways, highlighting the critical impurity risk in Route A.



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Figure 1: Comparison of Synthetic Routes. Route B (Green) is recommended for medicinal chemistry to avoid regioisomer contamination found in Route A (Red).[2]

Part 4: Quality Control & Self-Validating Protocols

When receiving a batch of **4-fluoro-3-methyl-1H-indole**, rely on the following analytical markers to validate identity and purity.

1. ¹H-NMR Validation (DMSO-d₆)

- Indole NH: Broad singlet around 11.0–11.2 ppm.[2]
- C3-Methyl: Singlet (or doublet due to long-range coupling) at ~2.3–2.5 ppm.[2]
- The "Fingerprint" Region (Aromatic):
 - Look for the multiplet pattern of the 4, 5, 6, 7 protons.[2]
 - Critical Check: The proton at C5 (neighboring the Fluorine at C4) will show a distinct coupling constant () of approx 10-12 Hz.[2]
 - Impurity Flag: If you see a duplicate set of methyl peaks or aromatic signals shifted by <0.05 ppm, suspect the 6-fluoro isomer.[2]

2. ¹⁹F-NMR Validation

- Shift: Expect a signal around -120 to -125 ppm (relative to CFCl₃).[2]
- Purity Check: This is the most sensitive method for detecting isomeric impurities.[2] A single sharp peak confirms isomeric purity.[2] A secondary peak (even at 1%) indicates the Fischer synthesis route was used without adequate purification.[2]

3. Storage & Handling

- Oxidation Sensitivity: Like all indoles, the electron-rich pyrrole ring is susceptible to oxidative polymerization (turning pink/brown) upon exposure to light and air.[2]

- Protocol: Store at -20°C under Argon/Nitrogen.
- Acidity: The 4-fluoro group increases the acidity of the NH proton compared to 3-methylindole (Skatole).[2] Bases used in subsequent alkylations (e.g., NaH, K₂CO₃) will deprotonate this compound more readily.[2]

Part 5: Applications in Drug Discovery[2][5]

- Kinase Inhibition: The 4-fluoro-3-methylindole scaffold mimics the adenine ring of ATP.[2] The fluorine atom can engage in non-covalent interactions with the protein backbone (hinge region) while modulating the electron density of the indole ring to tune -stacking interactions.[2]
- Bioisosterism: It serves as a metabolically stable bioisostere for 3-methylindole (Skatole).[2] The fluorine atom blocks CYP450-mediated hydroxylation at the 4-position, extending the half-life () of the drug candidate.[2]

References

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Sources

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